Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
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Description
Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a chemical compound with the molecular formula C17H24N2O4. It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .Mechanism of Action
Target of Action
The primary target of Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is the hERG channel . The hERG channel plays a crucial role in the electrical activity of the heart, and its inhibition can lead to serious cardiac conditions.
Mode of Action
This compound interacts with the hERG channel, inhibiting its function . This interaction and the resulting changes can have significant effects on the heart’s electrical activity.
Properties
IUPAC Name |
ethyl 4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-22-17(21)8-7-16(20)19-11-9-14(10-12-19)23-15-6-4-5-13(2)18-15/h4-6,14H,3,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXLOSDFOMVKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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